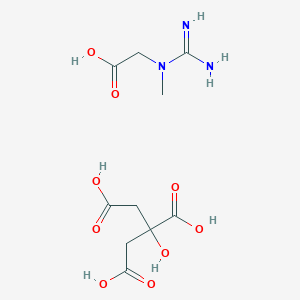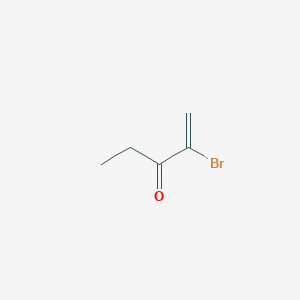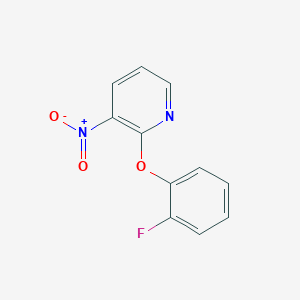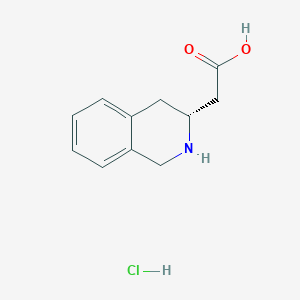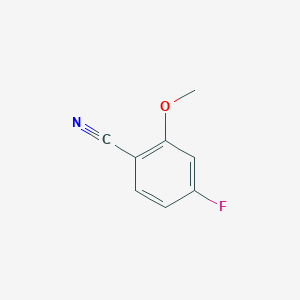![molecular formula C9H12FNO3 B069067 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol CAS No. 179899-84-4](/img/structure/B69067.png)
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol, also known as AF-1, is a synthetic compound that has gained attention for its potential use in scientific research. AF-1 belongs to the class of compounds known as fluorinated catechols, which have been found to have various biological activities.
Mechanism Of Action
The mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is not fully understood. It has been suggested that 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol may inhibit the activity of enzymes involved in cancer cell growth and proliferation. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol may also activate cellular pathways involved in antioxidant and anti-inflammatory responses.
Biochemical And Physiological Effects
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been found to have various biochemical and physiological effects. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has also been found to reduce oxidative stress and inflammation in various animal models. Additionally, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to modulate the immune response and enhance the efficacy of chemotherapy drugs.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is its potential use in cancer research. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been found to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. Additionally, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to have antioxidant and anti-inflammatory properties, which could be useful in studying various disease models. However, one limitation of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is its low yield in the synthesis process, which could limit its availability for research.
Future Directions
There are several future directions for research on 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. One possible direction is to further investigate the mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. Understanding how 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol inhibits cancer cell growth and reduces oxidative stress and inflammation could lead to the development of more effective cancer treatments. Another future direction is to study the pharmacokinetics and pharmacodynamics of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. This could help determine the optimal dosage and administration of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol for therapeutic use. Additionally, further research could be done to explore the potential use of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol in other disease models, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol involves the reaction of 4-fluorocatechol with L-serine to form a diastereomeric mixture of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol. The diastereomers can be separated by chromatography, and the desired diastereomer can be obtained by further purification. The yield of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol is around 20% in this process.
Scientific Research Applications
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol has also been found to protect against oxidative stress and inflammation in various animal models.
properties
CAS RN |
179899-84-4 |
|---|---|
Product Name |
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol |
Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-4(11)9(14)5-2-7(12)8(13)3-6(5)10/h2-4,9,12-14H,11H2,1H3/t4-,9-/m0/s1 |
InChI Key |
TYAWETXXPKKEDI-IGJIYHIXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1F)O)O)O)N |
SMILES |
CC(C(C1=CC(=C(C=C1F)O)O)O)N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1F)O)O)O)N |
synonyms |
1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-5-fluoro-, [R-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



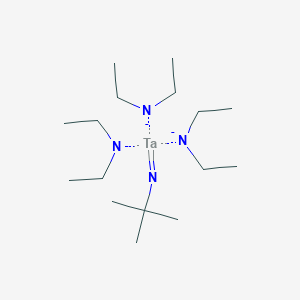
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
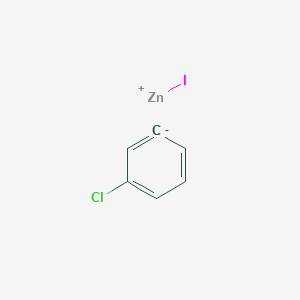
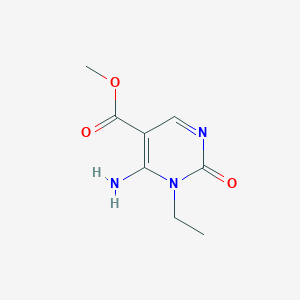
![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)
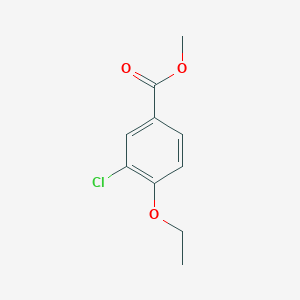
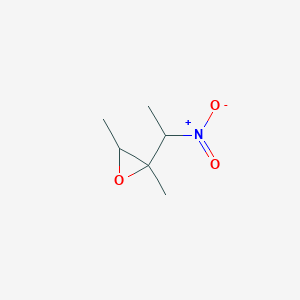
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

